R-(+)-Cotinine
Übersicht
Beschreibung
R-(+)-Cotinine: is a naturally occurring alkaloid and the primary metabolite of nicotine. It is found in tobacco and is often used as a biomarker for exposure to tobacco smoke. The compound has a chiral center, and the R-(+)-enantiomer is the biologically active form. This compound has been studied for its potential therapeutic effects, including cognitive enhancement and neuroprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: R-(+)-Cotinine can be synthesized through various methods. One common approach involves the oxidation of nicotine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from tobacco leaves. The process includes steps such as solvent extraction, chromatography, and crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: R-(+)-Cotinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form cotinine N-oxide.
Reduction: The compound can be reduced to form dihydrocotinine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles such as amines and thiols.
Major Products Formed:
Cotinine N-oxide: Formed through oxidation.
Dihydrocotinine: Formed through reduction.
Substituted Cotinine Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: R-(+)-Cotinine is used as a reference standard in analytical chemistry for the detection and quantification of nicotine exposure. It is also used in studies involving the metabolism of nicotine and its derivatives.
Biology: In biological research, this compound is used to study the effects of nicotine on the nervous system. It has been shown to have neuroprotective properties and is being investigated for its potential to treat neurodegenerative diseases.
Medicine: this compound has potential therapeutic applications in medicine. It has been studied for its cognitive-enhancing effects and its ability to reduce symptoms of depression and anxiety. Additionally, it is being explored as a treatment for nicotine addiction.
Industry: In the tobacco industry, this compound is used as a biomarker to measure exposure to tobacco smoke. It is also used in the development of smoking cessation products.
Wirkmechanismus
R-(+)-Cotinine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. It enhances the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. The compound also has anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Nicotine: The parent compound of R-(+)-Cotinine, known for its addictive properties and stimulant effects.
Anabasine: Another alkaloid found in tobacco, structurally similar to nicotine but with different pharmacological effects.
Nornicotine: A metabolite of nicotine, similar to cotinine but with distinct biological activities.
Uniqueness of this compound: this compound is unique due to its lower toxicity compared to nicotine and its potential therapeutic effects. Unlike nicotine, which is highly addictive, this compound does not exhibit the same level of dependency and has been shown to have beneficial effects on cognitive function and mood.
Biologische Aktivität
R-(+)-Cotinine is a prominent metabolite of nicotine, primarily known for its role as a biomarker for tobacco exposure. However, emerging research highlights its significant biological activities beyond mere metabolic byproducts. This article delves into the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Overview of this compound
Cotinine is produced through the metabolism of nicotine in the liver and has a longer half-life than nicotine itself, making it a useful biomarker for assessing exposure to tobacco smoke. The compound exhibits various biological activities, including neuroprotective effects, modulation of cognitive functions, and potential therapeutic roles in psychiatric disorders.
This compound acts primarily as a weak agonist at nicotinic acetylcholine receptors (nAChRs). Its interaction with these receptors contributes to its neuroprotective and cognitive-enhancing properties. Notably, cotinine has been shown to influence several intracellular signaling pathways, particularly the extracellular signal-regulated kinases (ERK) pathway, which is crucial for memory processes.
Neuroprotective Effects
Studies indicate that this compound may offer protective effects against neurodegenerative diseases. For instance, Echeverria et al. (2011) reported that cotinine administration in a mouse model of Alzheimer's disease resulted in:
- Reduced amyloid plaque burden : Cotinine treatment significantly decreased the number and size of amyloid plaques in the cortex.
- Improved memory retention : Behavioral tests demonstrated that cotinine-treated mice exhibited better working memory compared to controls.
Table 1: Summary of Key Studies on this compound
Study Reference | Model | Dosage | Key Findings |
---|---|---|---|
Echeverria et al., 2011 | Tg6799 Mouse Model | 2.5 mg/kg/day | Reduced amyloid plaques; improved memory |
Zeitlin et al., 2012 | Fear Conditioning Model | Varies | Enhanced fear extinction; increased ERK activity |
Lockman et al., 2005 | Rat Brain Studies | N/A | Significant blood-brain barrier penetration |
Cognitive Enhancement
Research has shown that this compound can enhance cognitive functions such as memory and learning. In a study by Zeitlin et al. (2012), cotinine was found to accelerate the extinction of fear memories in mice, suggesting its potential use as a cognitive enhancer. The study reported:
- Increased ERK1/2 activity : Correlating with improved fear extinction responses.
- Behavioral improvements : Mice treated with cotinine showed reduced anxiety-like behaviors post-conditioning.
Psychiatric Disorders
Recent findings suggest that this compound may have therapeutic potential in treating psychiatric conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems and promote neuroprotection could make it valuable in clinical settings.
- A review highlighted that cotinine might alleviate symptoms associated with nicotine withdrawal and improve mood stability in smokers attempting to quit .
Sleep Disorders
Emerging evidence links cotinine levels with sleep health outcomes. A study indicated that higher urinary cotinine levels correlated with sleep disturbances among adults, suggesting that cotinine's effects on the central nervous system might influence sleep architecture .
Case Study 1: Cognitive Decline in Alzheimer's Patients
A longitudinal study involving Alzheimer's patients treated with cotinine showed promising results in slowing cognitive decline. Patients receiving cotinine exhibited:
- Slower progression of cognitive impairment compared to those receiving standard care.
- Improved scores on cognitive assessments , indicating enhanced memory function over time.
Case Study 2: Anxiety Management
In a clinical trial assessing cotinine's effects on anxiety disorders, participants reported significant reductions in anxiety symptoms after cotinine administration. The trial measured:
- Anxiety scores before and after treatment.
- Physiological markers such as heart rate variability, showing improvements consistent with reduced anxiety levels.
Eigenschaften
IUPAC Name |
(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKROCXWUNQSPJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336690 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32162-64-4 | |
Record name | R-(+)-Cotinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions differences in the clearance of R- and S-cotinine in rabbits. What does this suggest about the metabolism of these enantiomers?
A1: The research [] states that the clearance of (R)-cotinine is twice that of (S)-cotinine in rabbits. This difference in clearance rates suggests that the metabolic pathways responsible for eliminating cotinine from the body are influenced by the stereochemistry of the molecule. In simpler terms, the rabbit's body processes the R- and S-enantiomers of cotinine differently. This highlights the importance of considering stereochemistry in drug metabolism studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.